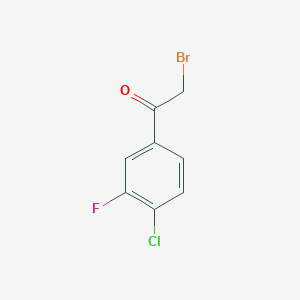

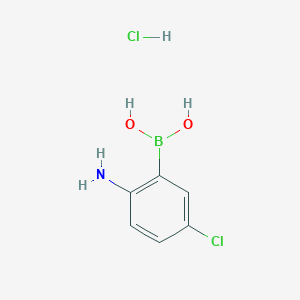

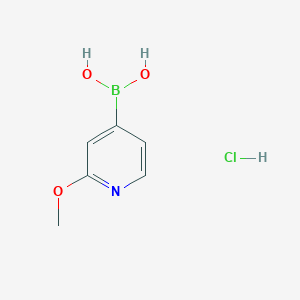

(2-Amino-5-chlorophenyl)boronic acid HCl

Vue d'ensemble

Description

“(2-Amino-5-chlorophenyl)boronic acid HCl” is a chemical compound with the CAS Number: 2377608-36-9 . It has a molecular weight of 207.85 and its linear formula is C6H8BCl2NO2 . It is a solid substance that should be stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “(2-Amino-5-chlorophenyl)boronic acid HCl” is 1S/C6H7BClNO2.ClH/c8-4-1-2-6 (9)5 (3-4)7 (10)11;/h1-3,10-11H,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Borinic acids, including “(2-Amino-5-chlorophenyl)boronic acid HCl”, have been used in cross-coupling reactions . They also display interesting properties and reactivities due to their enhanced Lewis acidity compared to boronic acids .Physical And Chemical Properties Analysis

“(2-Amino-5-chlorophenyl)boronic acid HCl” is a solid substance . It should be stored in a refrigerated environment . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

(2-Amino-5-chlorophenyl)boronic acid hydrochloride: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely used for carbon–carbon bond formation. The mild reaction conditions and functional group tolerance make it a versatile tool for synthesizing complex organic molecules .

Pan-Selectin Antagonists

Researchers have prepared small molecules containing a trihydroxybenzene motif using boronate ligands. These compounds act as pan-selectin antagonists and show potential as anti-inflammatory agents .

Glucose-Selective Holographic Sensors

Designed boronate ligands derived from (2-Amino-5-chlorophenyl)boronic acid can be employed in glucose-selective holographic sensors. These sensors offer a promising avenue for non-invasive glucose monitoring .

Hydromethylation of Alkenes

When combined with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Notably, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Boron-Based Catalysts

Boron-containing compounds play a crucial role in catalysis. Researchers explore the use of (2-Amino-5-chlorophenyl)boronic acid hydrochloride as a catalyst in various reactions, including asymmetric transformations .

Organic Synthesis and Medicinal Chemistry

Due to its boronic acid functionality, this compound is a versatile building block in organic synthesis. Medicinal chemists may utilize it to create novel drug candidates or probe biological targets .

Safety and Hazards

“(2-Amino-5-chlorophenyl)boronic acid HCl” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site . This interaction can lead to the inhibition of the target protein’s activity .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .

Result of Action

The interaction of boronic acids with proteins can lead to changes in protein function, potentially resulting in various cellular effects .

Action Environment

The action of (2-Amino-5-chlorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated and dark place to maintain its stability . Furthermore, the pH of the environment can affect the reactivity of boronic acids .

Propriétés

IUPAC Name |

(2-amino-5-chlorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXBRETYDMGULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)N)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

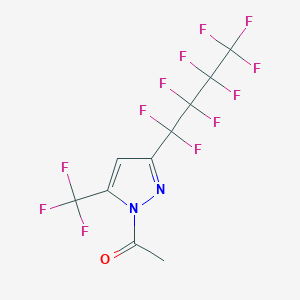

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

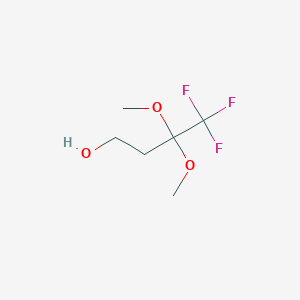

![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)

![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)